molecular formula C7H7NO3 B070242 3-Methoxy-4-nitrosophenol CAS No. 186194-64-9

3-Methoxy-4-nitrosophenol

Cat. No.: B070242
CAS No.: 186194-64-9
M. Wt: 153.14 g/mol
InChI Key: QCEMLNAQECGBOQ-UHFFFAOYSA-N
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Description

3-Methoxy-4-nitrosophenol is an organic compound with the molecular formula C7H7NO3 It is characterized by the presence of a methoxy group (-OCH3) and a nitroso group (-NO) attached to a phenol ring

Scientific Research Applications

3-Methoxy-4-nitrosophenol has several applications in scientific research:

Future Directions

The future directions for research on 3-Methoxy-4-nitrosophenol could include further investigation into its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. There is also a need for more research on its safety and hazards. The potential applications of this compound in various fields could also be explored .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-4-nitrosophenol typically involves the nitrosation of 3-methoxyphenol. A common method includes the use of sodium nitrite (NaNO2) in the presence of an acid, such as hydrochloric acid (HCl), to introduce the nitroso group at the para position relative to the hydroxyl group. The reaction is usually carried out at low temperatures to control the reaction rate and prevent side reactions.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, likely due to the compound’s specialized applications and the challenges associated with its stability. the use of copper-mediated nitrosation has been explored to improve yields and stability of the product .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-4-nitrosophenol undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to a nitro group (-NO2) under strong oxidizing conditions.

    Reduction: The nitroso group can be reduced to an amino group (-NH2) using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.

Major Products:

    Oxidation: 3-Methoxy-4-nitrophenol.

    Reduction: 3-Methoxy-4-aminophenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-nitrosophenol involves its interaction with various molecular targets. The nitroso group can participate in redox reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. The compound can also form complexes with metal ions, influencing their catalytic activities and biological functions .

Comparison with Similar Compounds

    4-Nitrosophenol: Lacks the methoxy group, making it less hydrophobic and potentially less reactive in certain contexts.

    3-Methoxy-4-nitrophenol: An oxidized form of 3-Methoxy-4-nitrosophenol, with different reactivity and applications.

    3-Methoxy-4-aminophenol:

Uniqueness: this compound is unique due to the presence of both methoxy and nitroso groups, which confer distinct chemical reactivity and potential for forming various derivatives. Its ability to undergo multiple types of chemical reactions makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

3-methoxy-4-nitrosophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-11-7-4-5(9)2-3-6(7)8-10/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCEMLNAQECGBOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90435569
Record name 3-methoxy-4-nitrosophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90435569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39501-58-1
Record name 3-methoxy-4-nitrosophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90435569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of sodium nitrite (6.9 g, 0.1 mol) dissolved in 15 mL water was added, dropwise, to a solution of 3-methoxyphenol (12.4 g, 0.1 mol) dissolved in propionic acid (100 mL) cooled to -5° to 0° C., at a rate which maintained a temperature of -5° to 0° C. The mixture was stirred for 1 hour to produce a slurry of alkoxy nitrosophenols having a mole ratio of 5-methoxy-2-nitrosophenol to 3-methoxy-4-nitrosophenol of 95:5. Water (85 mL) was added to the slurry and the product was collected by filtration, washed with 60 mL of 50% aqueous propionic acid and then dried to give 10.1 g (66% of theory) of 5-methoxy-2-nitrosophenol which contained approximately 2% of the 3-methoxy-4-nitrosophenol isomer.
Quantity
6.9 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
12.4 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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